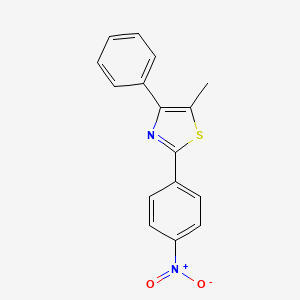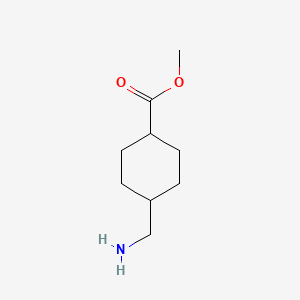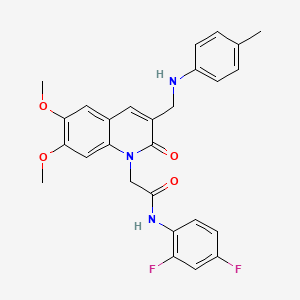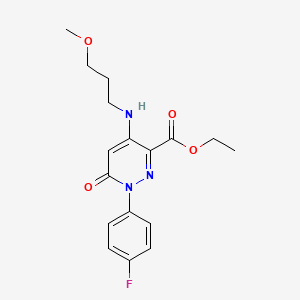![molecular formula C13H23N3O2 B2912044 (E)-N-[3-(Cyclopropylamino)-3-oxopropyl]-4-(dimethylamino)-N-methylbut-2-enamide CAS No. 2411333-23-6](/img/structure/B2912044.png)
(E)-N-[3-(Cyclopropylamino)-3-oxopropyl]-4-(dimethylamino)-N-methylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[3-(Cyclopropylamino)-3-oxopropyl]-4-(dimethylamino)-N-methylbut-2-enamide, commonly known as CX-5461, is a small molecule that has been found to have potential anticancer properties. It was first discovered by scientists at the Australian National University in 2006 and has since been the focus of extensive research in the field of oncology.
作用機序
CX-5461 works by selectively inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of nucleolar stress, ultimately resulting in the death of cancer cells. The molecule has been found to be particularly effective against cancer cells that are dependent on ribosome biogenesis for their survival.
Biochemical and Physiological Effects:
CX-5461 has been found to have a number of biochemical and physiological effects. In addition to its anticancer properties, the molecule has been found to have anti-inflammatory and immunomodulatory effects. It has also been found to induce autophagy, a process by which cells recycle their own components in response to stress.
実験室実験の利点と制限
One of the main advantages of CX-5461 is its selectivity for cancer cells. This makes it a promising candidate for the development of targeted therapies for various types of cancer. However, the molecule has also been found to have some limitations, including its poor solubility and bioavailability. This has limited its potential as a therapeutic agent and has led to the development of analogs with improved properties.
将来の方向性
There are a number of future directions for research on CX-5461. One area of focus is the development of analogs with improved properties, including increased solubility and bioavailability. Another area of focus is the identification of biomarkers that can be used to predict response to the molecule. This could help to identify patients who are most likely to benefit from treatment with CX-5461. Finally, there is ongoing research into the use of CX-5461 in combination with other anticancer agents, with the goal of improving treatment outcomes for patients with cancer.
合成法
The synthesis of CX-5461 involves a multi-step process that begins with the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with methylamine to form the intermediate 2-bromo-4,5-dimethoxybenzylamine. This intermediate is then reacted with cyclopropanecarbonyl chloride to form the cyclopropylamino derivative. The final step involves the reaction of the cyclopropylamino derivative with the appropriate enone to form CX-5461.
科学的研究の応用
CX-5461 has been found to have potential therapeutic applications in the treatment of various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer. The molecule works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of nucleolar stress, ultimately resulting in the death of cancer cells.
特性
IUPAC Name |
(E)-N-[3-(cyclopropylamino)-3-oxopropyl]-4-(dimethylamino)-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-15(2)9-4-5-13(18)16(3)10-8-12(17)14-11-6-7-11/h4-5,11H,6-10H2,1-3H3,(H,14,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNHJAORDMWCLO-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(C)CCC(=O)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(C)CCC(=O)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclopropylcarbamoyl)ethyl]-4-(dimethylamino)-N-methylbut-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,2-di(furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2911961.png)
![7-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2911963.png)

methanone](/img/structure/B2911965.png)
![(2S)-3-methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2911966.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid](/img/structure/B2911971.png)

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2911973.png)



![N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2911981.png)
